molecular formula C30H44O13 B1251140 Taxumairol U

Taxumairol U

Cat. No. B1251140
M. Wt: 612.7 g/mol
InChI Key: SHGLCPCJPHZRMS-CSVVPJOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxumairol U is a natural product found in Taxus wallichiana, Taxus sumatrana, and Taxus mairei with data available.

Scientific Research Applications

Taxane Derivatives and Their Potential in Cancer Treatment

Research on Taxumairol U, a taxane diterpenoid, primarily focuses on its potential application in cancer treatment. Taxumairol U, along with other derivatives like Taxumairols Q, W, and others, have been isolated from various parts of the Taxus species. These compounds exhibit significant cytotoxic activities against certain cancer cells, making them subjects of interest in oncological research. For instance, Taxumairols U and V showed notable cytotoxic effects against human hepatoma tumor cells, indicating their potential as anti-cancer agents (Shen et al., 2001). Similarly, Wallifoliol, another derivative, demonstrated significant cytotoxicities against human liver carcinoma and oral epidermoid carcinoma tumor cells (Shen et al., 2002).

Taxumairols and Biochemical Research

The study of Taxumairol U and related compounds extends beyond cancer research. These compounds are used in biochemical research to understand complex biological processes and chemical structures. The detailed study of their structure and the development of new taxane derivatives through chemical reactions contribute to a deeper understanding of natural product chemistry and bioactive compounds (Shen et al., 2000).

Biotechnological Applications

In biotechnology, the interest in Taxumairol U relates to its potential synthesis and modification using microbial systems. For example, efforts to produce Taxol, a clinically significant anticancer drug derived from related taxane compounds, involve engineering bacterial pathways for efficient production (Ajikumar et al., 2010). This research indicates potential applications in developing cost-effective and sustainable methods for producing taxane derivatives, including Taxumairol U.

properties

Product Name

Taxumairol U

Molecular Formula

C30H44O13

Molecular Weight

612.7 g/mol

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-2,5,6,8-tetraacetyloxy-4,10-dihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-1,2,4,5,6,7,8,9,9a,10-decahydrobenzo[f]azulen-9-yl]methyl acetate

InChI

InChI=1S/C30H44O13/c1-13-21(41-16(4)33)11-30(28(7,8)38)23(13)25(36)27(43-18(6)35)29(9)22(42-17(5)34)10-20(40-15(3)32)19(12-39-14(2)31)24(29)26(30)37/h19-22,24-27,36-38H,10-12H2,1-9H3/t19-,20+,21+,22+,24+,25-,26+,27+,29-,30+/m1/s1

InChI Key

SHGLCPCJPHZRMS-CSVVPJOYSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@H]([C@H]3[C@@H]([C@@]2(C[C@@H]1OC(=O)C)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1OC(=O)C)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O

synonyms

taxumairol U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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